molecular formula C6H9N3O2S B1267789 Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate CAS No. 88124-55-4

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

Cat. No. B1267789
CAS RN: 88124-55-4
M. Wt: 187.22 g/mol
InChI Key: AHRAVYTUHNLCHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate and related compounds involves optimized conditions using ethyl chloroacetate as an alkylating agent and NaH as a base in THF, leading to a series of novel compounds. These compounds have shown significant inhibition towards enzymes like α-glucosidase and β-glucosidase, highlighting their potential in medical applications (Babar et al., 2017).

Molecular Structure Analysis

The crystal structure of related ethyl-[(2-amino-4-phenyl)-5-thiazolyl] acetate has been determined, showing a non-planar molecular orientation stabilized by intra- and intermolecular hydrogen bonds. This provides insight into the structural stability and potential reactivity of ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate engages in various chemical reactions, including those with nucleophiles of different nature, leading to the formation of diverse compounds while retaining the furylthiadiazole fragment. Such reactivity patterns suggest its versatility in synthetic chemistry applications (Maadadi et al., 2016).

Physical Properties Analysis

The study of related compounds like 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole provides valuable comparisons for understanding the physical properties of ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. These analyses show variations in packing modes and hydrogen-bonding associations, which could influence the solubility and stability of the compound (Lynch, 2001).

Chemical Properties Analysis

Research into the chemical properties of ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate and similar compounds highlights their potential as bioactive molecules. For example, studies on novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates have shown high inhibition towards enzymes, suggesting their utility in developing therapeutic agents (Babar et al., 2017).

Scientific Research Applications

  • Antimicrobial Agents

    • Field : Medicinal Chemistry
    • Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
    • Method : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
    • Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the others in terms of antimicrobial activity .
  • Antifungal Agents

    • Field : Green and Sustainable Chemistry
    • Application : Novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized and evaluated for their antifungal activities .
    • Method : The derivatives were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .
    • Results : Some of the target compounds exhibited good antifungal activities. Especially, one compound showed higher bioactivities against Phytophthora infestans, with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
  • Cytotoxic Agents

    • Field : Medicinal Chemistry
    • Application : Certain 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects .
    • Method : The derivatives were synthesized using various starting materials and evaluated for their cytotoxic effects on various cell lines .
    • Results : One derivative showed the best inhibitory effect against SKOV-3 cells, with an IC50 value of 19.5 μm . Other derivatives were evaluated for their cytotoxic effects on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .
  • Pesticide Intermediates

    • Field : Agricultural Chemistry
    • Application : It is an important intermediate in the synthesis of phenylamine pesticides, such as enemy grass and others .
    • Method : The specific synthesis methods may vary depending on the target pesticide, but typically involve reactions with other organic compounds .
    • Results : The resulting pesticides have been used effectively in agricultural applications .
  • Dye Synthesis

    • Field : Industrial Chemistry
    • Application : It can be used in the synthesis of dyes .
    • Method : The specific synthesis methods may vary depending on the target dye, but typically involve reactions with other organic compounds .
    • Results : The resulting dyes can be used in various industrial applications .
  • Photosensitive Materials

    • Field : Material Science
    • Application : It can be used in the synthesis of photosensitive materials .
    • Method : The specific synthesis methods may vary depending on the target material, but typically involve reactions with other organic compounds .
    • Results : The resulting photosensitive materials can be used in various applications, such as photovoltaics .
  • Antioxidant, Analgesic, Anti-inflammatory Agents

    • Field : Medicinal Chemistry
    • Application : Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory agents .
    • Method : The specific synthesis methods may vary depending on the target drug, but typically involve reactions with other organic compounds .
    • Results : The resulting drugs have been used effectively in various medicinal applications .
  • Antihypertensive Agents

    • Field : Medicinal Chemistry
    • Application : Certain thiazole derivatives have been found to have antihypertensive activity .
    • Method : The specific synthesis methods may vary depending on the target drug, but typically involve reactions with other organic compounds .
    • Results : The resulting drugs have been used effectively in managing hypertension .
  • Antischizophrenia Agents

    • Field : Medicinal Chemistry
    • Application : Certain thiazole derivatives have been found to have antischizophrenia activity .
    • Method : The specific synthesis methods may vary depending on the target drug, but typically involve reactions with other organic compounds .
    • Results : The resulting drugs have been used effectively in managing schizophrenia .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified as a combustible solid and requires personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRAVYTUHNLCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303364
Record name ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

CAS RN

88124-55-4
Record name 88124-55-4
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Record name ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
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Synthesis routes and methods

Procedure details

Thiosemicarbazide (1.0 g, 11.0 mmol) and ethyl 3-ethoxy-3-iminopropionate hydrochloride (2.0 g, 10.0 mmol) were mixed in glacial acid (2 mL) for 10 min at 55° C. and then boiled for 1.5 h. The reaction mixture was evaporated, diluted with cold water, carefully neutralized with NaHCO3, and cooled to 5° C. The precipitate was collected and crystallized from water to yield 0.88 g (4.70 mmol, 47%) of the product, mp 149-150° C.; 1H NMR (300 MHz, DMSO-d6) δ 1.19 (t, 3H, J=7.2 Hz), 3.96 (s, 2H), 4.10 (q, 2H, J=6.9 Hz), 7.11 (s, 2H); 13C NMR (75 MHz, DMSO-d6) δ 14.0, 35.4, 60.9, 150.4, 168.9, 169.6.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Ahad, S Zuohe, L Du-Cuny, SA Moses… - Bioorganic & medicinal …, 2011 - Elsevier
Disruption of the phosphatidylinositol 3-kinase/AKT signaling pathway can lead to apoptosis in cancer cells. Previously we identified a lead sulfonamide that selectively bound to the …
Number of citations: 48 www.sciencedirect.com
G Castanedo, Y Liu, JJ Crawford… - The Journal of Organic …, 2016 - ACS Publications
A general and efficient method for a metal-free one-pot synthesis of highly substituted fused imidazole-containing 5,5- and 5,6-fused bicyclic heterocycles is described. Starting from …
Number of citations: 11 pubs.acs.org

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